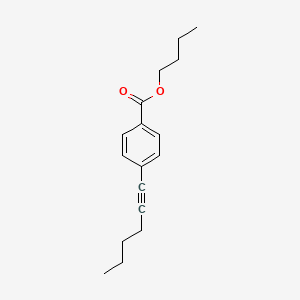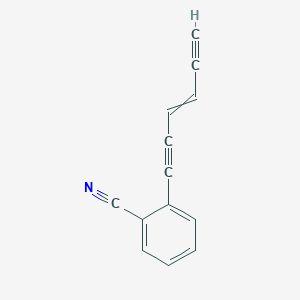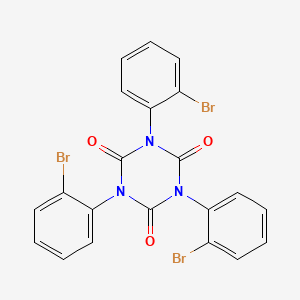
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the triazine family It is characterized by the presence of three bromophenyl groups attached to a triazinane-2,4,6-trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 2-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with bromophenyl groups. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
科学的研究の応用
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, resulting in its observed activities. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
- 1,3,5-Tris(4-bromophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-fluorophenyl)-1,3,5-triazine
Uniqueness
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
666263-39-4 |
|---|---|
分子式 |
C21H12Br3N3O3 |
分子量 |
594.0 g/mol |
IUPAC名 |
1,3,5-tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-7-1-4-10-16(13)25-19(28)26(17-11-5-2-8-14(17)23)21(30)27(20(25)29)18-12-6-3-9-15(18)24/h1-12H |
InChIキー |
GEKQAZZMBKDWHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
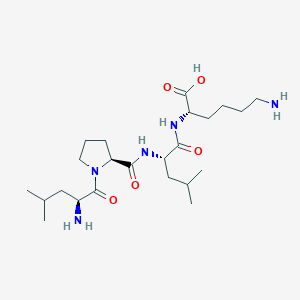
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
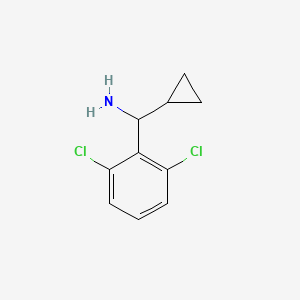

![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)

